Asenapine-13C,d3 (hydrochloride)

Catalog No.
S12876876
CAS No.
M.F
C17H17Cl2NO
M. Wt
326.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asenapine-13C,d3 (hydrochloride)

Product Name

Asenapine-13C,d3 (hydrochloride)

IUPAC Name

(2S,6S)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride

Molecular Formula

C17H17Cl2NO

Molecular Weight

326.2 g/mol

InChI

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1/i1+1D3;

InChI Key

FNJQDKSEIVVULU-UEMSWLBZSA-N

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Asenapine-13C,d3 (hydrochloride) is a stable isotope-labeled analog of asenapine, an atypical antipsychotic medication. In this compound, specific carbon atoms are replaced with carbon-13 isotopes, and hydrogen atoms are substituted with deuterium isotopes. This modification enables researchers to trace the compound's behavior in biological systems more accurately, making it a valuable tool in pharmacokinetic studies and metabolic research. The compound is primarily utilized in scientific investigations rather than for therapeutic purposes, serving as an internal standard in analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry .

Typical of organic compounds, including:

  • Oxidation: The addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The replacement of one atom or group within the molecule with another atom or group, often involving halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives while reduction could produce dehydrogenated forms .

Asenapine-13C,d3 (hydrochloride) exhibits biological activity similar to that of its non-labeled counterpart, asenapine. It acts primarily as an antagonist at various neurotransmitter receptors:

  • Serotonin Receptors: It has high affinity for multiple serotonin receptor subtypes (5-HT1A, 5-HT2A, etc.), contributing to its antipsychotic effects.
  • Dopamine Receptors: The compound also interacts with dopamine receptors (D1-D4), which plays a crucial role in its efficacy against psychotic symptoms.
  • Adrenergic and Histamine Receptors: It binds to α-adrenergic and histamine receptors, further influencing its pharmacological profile.

These interactions help modulate neurotransmitter activity in the brain, which is essential for treating conditions like schizophrenia and bipolar disorder .

The synthesis of Asenapine-13C,d3 (hydrochloride) involves several steps:

  • Preparation of Labeled Precursors: The synthesis begins with the creation of precursors that contain carbon-13 and deuterium isotopes.
  • Integration into Asenapine Structure: These labeled precursors are then integrated into the asenapine molecule through a series of

Asenapine-13C,d3 (hydrochloride) is applied in various scientific fields:

  • Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of asenapine in biological systems.
  • Metabolic Studies: Helps investigate metabolic pathways and degradation products of asenapine.
  • Analytical Chemistry: Serves as an internal standard for quantifying asenapine in complex biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
  • Clinical Research: Aids in understanding the pharmacodynamics and pharmacokinetics relevant to clinical settings .

Research involving Asenapine-13C,d3 (hydrochloride) focuses on its interactions with various biological molecules. Studies have shown that it can inhibit neuron firing induced by receptor agonists in animal models. This property is critical for evaluating its potential therapeutic effects and side effects when used in treating mental health disorders .

Several compounds share structural similarities with Asenapine-13C,d3 (hydrochloride), including:

Compound NameDescriptionUnique Features
Asenapine hydrochlorideNon-labeled version used clinically as an antipsychoticWidely prescribed for schizophrenia and bipolar disorder
Deuterated asenapineAnother isotopically labeled version where only hydrogen is replacedSingle isotopic labeling provides less detailed tracking
LurasidoneAtypical antipsychotic with a different receptor profileMore selective for serotonin receptors
QuetiapineAtypical antipsychotic that also targets multiple neurotransmitter receptorsDifferent pharmacological profile compared to asenapine

Uniqueness: Asenapine-13C,d3 (hydrochloride) is distinctive due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling enhances tracking capabilities in metabolic studies, allowing researchers to conduct more precise analyses compared to single-labeled or non-labeled versions .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

325.0909046 g/mol

Monoisotopic Mass

325.0909046 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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